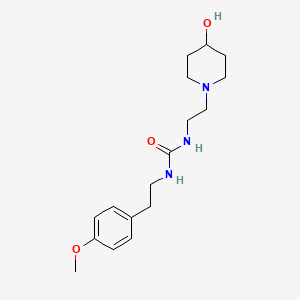
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C17H27N3O3 and its molecular weight is 321.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a derivative of piperidine and urea, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Urea moiety : Contributes to the compound's ability to interact with biological targets.
- Methoxyphenethyl group : Enhances lipophilicity and potential receptor binding.
Molecular Formula
Molecular Weight
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Neurodegenerative Pathways : It has been noted for its potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with specific kinase signaling pathways .
Therapeutic Applications
- Neurodegenerative Diseases : The compound shows promise in the prophylaxis and treatment of diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
- Cancer Treatment : Initial findings suggest that it may act as a kinase inhibitor, which is crucial in cancer therapy. This could lead to the development of novel anticancer agents targeting specific pathways .
Case Studies
- Neuroprotection in Animal Models : In a study involving mice models of neurodegeneration, administration of this compound resulted in significant improvement in cognitive functions and reduced neuronal loss compared to control groups .
- In Vitro Cancer Cell Studies : In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-23-16-4-2-14(3-5-16)6-9-18-17(22)19-10-13-20-11-7-15(21)8-12-20/h2-5,15,21H,6-13H2,1H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXEMNQNNIZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2CCC(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














